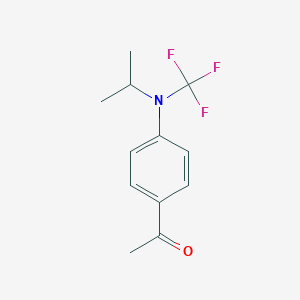
1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone is an organic compound with a complex structure that includes an aromatic ring substituted with an isopropyl group, a trifluoromethyl group, and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone typically involves multiple steps, including the introduction of the isopropyl and trifluoromethyl groups onto the aromatic ring, followed by the formation of the ethanone moiety. Common synthetic routes may involve:
Electrophilic Aromatic Substitution: This reaction introduces the isopropyl and trifluoromethyl groups onto the aromatic ring using reagents like isopropyl chloride and trifluoromethyl iodide in the presence of a catalyst.
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of greener solvents may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanone moiety to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)acetic acid.
Reduction: Formation of 1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)ethanone: Lacks the isopropyl group, resulting in different chemical and biological properties.
1-(4-(Isopropylamino)phenyl)ethanone:
Uniqueness
1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone is unique due to the presence of both isopropyl and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. This combination of substituents makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H14F3NO |
|---|---|
Poids moléculaire |
245.24 g/mol |
Nom IUPAC |
1-[4-[propan-2-yl(trifluoromethyl)amino]phenyl]ethanone |
InChI |
InChI=1S/C12H14F3NO/c1-8(2)16(12(13,14)15)11-6-4-10(5-7-11)9(3)17/h4-8H,1-3H3 |
Clé InChI |
YMAPIFCPCZSRKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CC=C(C=C1)C(=O)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















